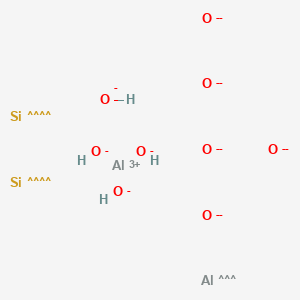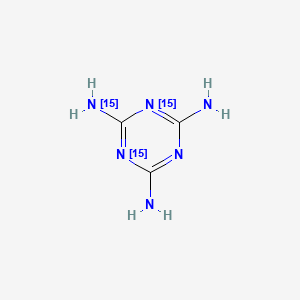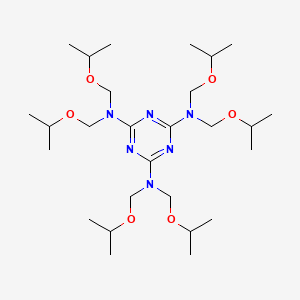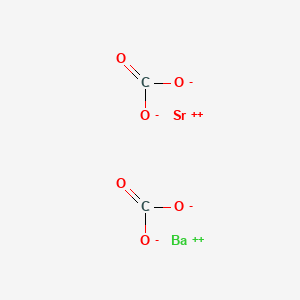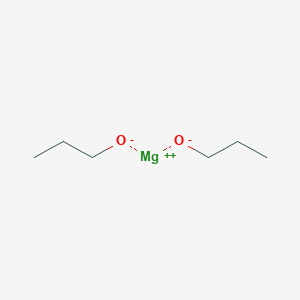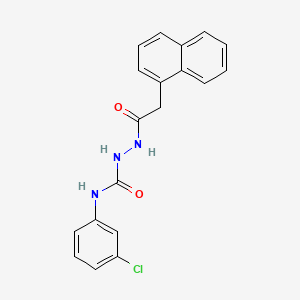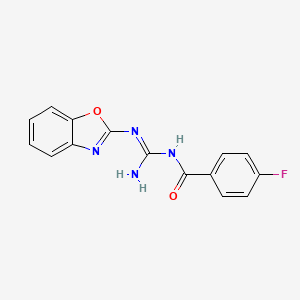![molecular formula C6H9Br B13824677 6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
6-bromobicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromobicyclo[310]hexane is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromobicyclo[3.1.0]hexane typically involves the bromination of bicyclo[3.1.0]hexane. One common method is the addition of bromine to bicyclo[3.1.0]hexane in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromobicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to bicyclo[3.1.0]hexane using reducing agents like zinc and acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution, potassium cyanide in ethanol, or ammonia in methanol.
Reduction: Zinc in acetic acid, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 6-hydroxybicyclo[3.1.0]hexane, 6-cyanobicyclo[3.1.0]hexane, or 6-aminobicyclo[3.1.0]hexane.
Reduction: Formation of bicyclo[3.1.0]hexane.
Oxidation: Formation of 6-hydroxybicyclo[3.1.0]hexane or 6-oxobicyclo[3.1.0]hexane.
Scientific Research Applications
6-Bromobicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromobicyclo[3.1.0]hexane involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the bromine atom is removed, resulting in the formation of bicyclo[3.1.0]hexane. The compound’s unique bicyclic structure and the presence of the bromine atom contribute to its reactivity and versatility in different chemical processes .
Comparison with Similar Compounds
Similar Compounds
6-Chlorobicyclo[3.1.0]hexane: Similar structure with a chlorine atom instead of bromine.
6-Iodobicyclo[3.1.0]hexane: Similar structure with an iodine atom instead of bromine.
6-Fluorobicyclo[3.1.0]hexane: Similar structure with a fluorine atom instead of bromine.
Uniqueness
6-Bromobicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine and less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the reaction conditions and reagents used .
Properties
Molecular Formula |
C6H9Br |
|---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
6-bromobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5(4)6/h4-6H,1-3H2 |
InChI Key |
ZTAMDWYIUNPWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

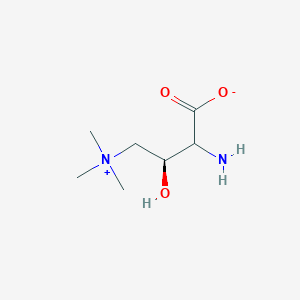
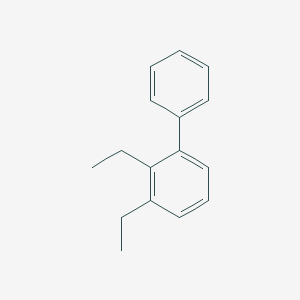
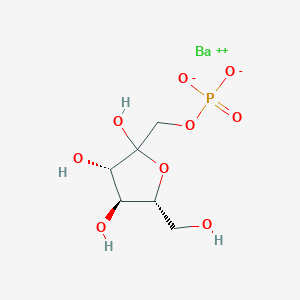
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
